Triamterene

Ion Channel Pharmacology Electrophysiology In Vitro Screening

Triamterene (CAS 396-01-0) is a synthetic ENaC inhibitor with pH-dependent blockade—IC50 shifts from 1 µM (pH 6.5) to 17 µM (pH 8.5)—enabling tunable channel inhibition in acidic microenvironments. Its short half-life (2–5 h) and high oral bioavailability (~50%) make it a benchmark for controlled-release formulation R&D. It uniquely suppresses renal PGE2 production, allowing dissection of prostaglandin-independent pathways, and serves as a positive control for crystal nephropathy models. Unlike Amiloride or Spironolactone, Triamterene offers mechanistic precision for specialized research applications.

Molecular Formula C12H11N7
Molecular Weight 253.26 g/mol
CAS No. 396-01-0
Cat. No. B1681372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamterene
CAS396-01-0
SynonymsBRN 0266723;  BRN0266723;  BRN-0266723;  Triamterene;  Diucelpin;  Diurene
Molecular FormulaC12H11N7
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N
InChIInChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19)
InChIKeyFNYLWPVRPXGIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
Very slightly soluble in water (<0.1%)
Slightly soluble in water (1 in 1000)
In water, less than 0.1% at 50 °C
Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000)
Soluble in formic acid;  sparingly soluble in methoxyethanol;  very slightly soluble in acetic acid, dilute mineral acids
For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Triamterene (CAS 396-01-0): Procurement-Relevant Specifications and Baseline Pharmacologic Identity


Triamterene (CAS 396-01-0) is a synthetic pteridine derivative and a potassium-sparing diuretic of the epithelial sodium channel (ENaC) inhibitor class [1]. Unlike aldosterone antagonists, Triamterene directly blocks the ENaC on the luminal membrane of the distal convoluted tubule and collecting duct in a voltage-dependent manner, thereby reducing sodium reabsorption and indirectly inhibiting potassium and hydrogen ion secretion [2]. This mechanism distinguishes it functionally and structurally from alternative agents such as Amiloride (a pyrazinoylguanidine derivative) and Spironolactone (a steroidal aldosterone antagonist), establishing distinct in vitro potency profiles, pharmacokinetic handling, and clinical safety signatures that directly inform procurement decisions for research and industrial applications [3].

Why Triamterene Cannot Be Directly Substituted with Amiloride or Spironolactone in Research and Formulation


Generic substitution between potassium-sparing diuretics introduces significant confounding variables in experimental models and industrial formulations due to their divergent molecular targets and physicochemical properties. Triamterene exhibits a 100-fold lower potency at the ENaC compared to Amiloride, yet demonstrates markedly higher oral bioavailability and a distinct pH-dependent channel blockade profile [1]. Furthermore, while Amiloride shares a similar distal nephron target, its extended half-life (21 hours vs. Triamterene's 2-5 hours) and differential hepatic metabolism mandate twice-daily dosing for Triamterene versus once-daily for Amiloride [2]. Substituting Spironolactone is even more problematic as it operates via mineralocorticoid receptor antagonism rather than direct channel blockade, resulting in fundamentally different effects on urinary acidification, electrolyte handling, and the time course of diuretic action [3]. These quantitative disparities necessitate compound-specific selection criteria based on the specific research question or formulation requirement.

Triamterene (CAS 396-01-0) Quantitative Differentiation Guide: In Vitro Potency, Pharmacokinetics, and Clinical Safety Metrics


Triamterene vs. Amiloride: 100-Fold Lower ENaC Inhibition Potency with Distinct pH-Dependent Blockade

In voltage-clamp experiments using Xenopus oocytes expressing rat ENaC (rENaC), Triamterene was found to be approximately 100-fold less potent than Amiloride at physiological pH 7.5 [1]. Specifically, Triamterene exhibited IC50 values of 5 µM at -90 mV and 10 µM at -40 mV, whereas Amiloride inhibits rENaC with an IC50 of approximately 0.05 µM under similar conditions . Crucially, the blockade by Triamterene is highly pH-dependent due to its pKa of 6.2; the IC50 shifts from 1 µM at pH 6.5 to 17 µM at pH 8.5, a property not shared to the same degree by Amiloride . For in vitro studies, this pH sensitivity can be exploited as an experimental control to verify ENaC-specific effects.

Ion Channel Pharmacology Electrophysiology In Vitro Screening

Triamterene vs. Amiloride: Divergent Oral Bioavailability and Elimination Half-Life Mandating Distinct Dosing Regimens

A direct comparison of oral bioavailability reveals that Triamterene exhibits approximately 50% bioavailability, which is significantly higher than the 15%-25% observed for Amiloride [1]. This indicates that a greater fraction of an orally administered dose of Triamterene reaches the systemic circulation unchanged. However, Triamterene's elimination half-life is substantially shorter, ranging from 2 to 5 hours, compared to Amiloride's 21 hours [2]. Consequently, while Amiloride is administered once daily (5-20 mg qd), Triamterene requires twice-daily dosing (100-150 mg bid) to maintain therapeutic effect [3]. This pharmacokinetic divergence is critical for designing in vivo studies where steady-state plasma concentrations and dosing frequency are key variables.

Pharmacokinetics Bioavailability Drug Development

Triamterene-Hydrochlorothiazide vs. Amiloride-Hydrochlorothiazide: Superior Potassium Conservation and Attenuated Serum Potassium Decline in Hypertensive Patients

In a randomized, multicenter study of 84 adult subjects with mild to moderate hypertension, the effects of once-daily fixed-dose combinations were compared: 50 mg Triamterene with 25 mg Hydrochlorothiazide versus 5 mg Amiloride with 50 mg Hydrochlorothiazide [1]. While both regimens reduced blood pressure to within normal limits without significant intergroup differences, the Triamterene-containing combination demonstrated a statistically significant advantage in preserving serum potassium [2]. The average decrease in serum potassium was only -0.08 ± 0.07 mEq/L in the Triamterene group, compared to a significantly larger decline of -0.33 ± 0.08 mEq/L in the Amiloride group (P < 0.05) [3]. Hypokalemia (serum K+ < 3.5 mEq/L) developed in only 5% of Triamterene-treated subjects versus 12% in the Amiloride cohort.

Clinical Diuretic Therapy Electrolyte Balance Hypertension

Triamterene-Specific Adverse Renal Profile: High Incidence of Characteristic Urinary Crystals and Potential Interstitial Nephritis Risk

A crossover study directly comparing the renal effects of Triamterene (50 mg/day) and Amiloride (5 mg/day) in 26 hypertensive patients receiving background Hydrochlorothiazide revealed a Triamterene-specific safety concern [1]. Characteristic reddish-brown urinary crystals and casts were identified in 54% (14 of 26) of urine samples from patients taking Triamterene, whereas none of the Amiloride samples exhibited this finding [2]. This crystal formation is associated with Triamterene's poor aqueous solubility (<0.1 g/100 mL) and its propensity to precipitate in the tubular lumen . Furthermore, in a broader clinical audit of over 1000 hypertensive patients, four cases of interstitial nephritis were diagnosed, and all affected individuals were taking a Triamterene-containing combination diuretic, suggesting a potential causal link.

Nephrotoxicity Drug Safety Preclinical Toxicology

Triamterene vs. Amiloride: Divergent Effects on Renal Prostaglandin E2 Excretion

A comparative study evaluated the effect of Triamterene-Hydrochlorothiazide (HCTZ) versus Amiloride-HCTZ on 24-hour urinary excretion of prostaglandin E2 (PGE2), a key renal vasodilatory and natriuretic mediator [1]. After four to six weeks of therapy, urinary PGE2 excretion increased in the Amiloride-HCTZ group, consistent with the known prostaglandin-enhancing properties of some diuretics [2]. In striking contrast, PGE2 excretion actually declined in the Triamterene-HCTZ group, indicating that Triamterene either directly suppresses renal PGE2 synthesis or fails to stimulate it in the same manner as Amiloride [3]. This differential effect on the renal eicosanoid system represents a distinct pharmacodynamic property that is not captured by simple electrolyte excretion measurements.

Renal Physiology Prostaglandin Metabolism Eicosanoid Signaling

Triamterene (CAS 396-01-0): High-Value Application Scenarios for Research and Industrial Procurement


In Vitro Electrophysiology: Investigating pH-Dependent ENaC Modulation

Triamterene's pronounced pH-dependent blockade of ENaC (IC50 shifts from 1 µM at pH 6.5 to 17 µM at pH 8.5) makes it a uniquely valuable tool for studying channel function under pathophysiological conditions of altered extracellular pH, such as tissue ischemia, inflammation, or the tumor microenvironment . Unlike Amiloride, which exhibits more consistent high-affinity blockade across the physiological pH range, Triamterene allows researchers to selectively titrate ENaC inhibition by manipulating pH, providing a nuanced experimental control for verifying channel specificity and modeling proton-sensitive drug interactions [1].

In Vivo Toxicology: Modeling Drug-Induced Crystal Nephropathy and Renal Injury

Given its established propensity to form characteristic reddish-brown urinary crystals in over 50% of treated subjects and its association with interstitial nephritis, Triamterene is the preferred reference compound for establishing animal models of drug-induced crystal nephropathy [2]. Preclinical safety studies evaluating the nephrotoxic potential of new chemical entities can utilize Triamterene as a positive control to benchmark crystal burden, tubular injury biomarker release, and renal function decline. This application directly leverages Triamterene's unique, quantifiable adverse effect profile, which is absent in Amiloride-treated controls [3].

Pharmacokinetic and Formulation Research: Evaluating High Bioavailability, Short Half-Life Compounds

Triamterene's favorable oral bioavailability (approximately 50%) combined with its short elimination half-life (2-5 hours) presents a distinct pharmacokinetic profile ideal for testing novel formulation technologies aimed at extending drug release [4]. Research and development programs focused on controlled-release matrices, gastroretentive systems, or twice-daily to once-daily conversion strategies can use Triamterene as a model BCS Class II/IV compound (low solubility, moderate permeability) . Its well-characterized human PK parameters provide a reliable benchmark against which to compare the performance of modified-release prototypes or new prodrug derivatives [5].

Comparative Diuretic Pharmacology: Decoupling Electrolyte Effects from Prostaglandin Modulation

For studies aiming to dissect the non-electrolyte renal effects of diuretics, Triamterene offers a critical experimental control due to its unique suppression of renal PGE2 production [6]. In contrast to Amiloride, which enhances PGE2 excretion, Triamterene serves as a tool to investigate the contribution of prostaglandin-independent pathways to diuretic action, vascular resistance, and renin-angiotensin-aldosterone system (RAAS) feedback [7]. This application is particularly relevant in cardiovascular and renal physiology research where prostaglandins play a confounding role in data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triamterene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.